N-Boc-pyrrole
Overview
Description
N-Boc-pyrrole is a chemical compound that is often used as an intermediate in the synthesis of more complex organic molecules. It is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Synthesis Analysis
The synthesis of N-Boc-pyrrole derivatives has been extensively studied. One approach involves the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which is a saturated analog of N-Boc-pyrrole . This method uses a chiral ligand to deprotonate N-Boc-pyrrolidine, followed by transmetalation and Negishi coupling to introduce aryl groups. The process has been optimized to achieve high enantiomeric ratios and has been applied in the total synthesis of natural products such as (R)-crispine A and (S)-nicotine .
Another synthetic route is the palladium-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols, which provides a convenient method to obtain functionalized pyrrole derivatives . This reaction proceeds under carbon monoxide and air to yield Boc-protected pyrrole-3-carboxylic esters.
Molecular Structure Analysis
The molecular structure of N-Boc-pyrrole derivatives can be complex, with the potential for various substituents on the pyrrole ring. The structure of diastereomeric N-Boc-3-amino-2-methyldec-5-yn-4-ol has been determined by X-ray crystallographic analysis, providing insight into the reactivity of these compounds .
Chemical Reactions Analysis
N-Boc-pyrrole and its derivatives participate in a variety of chemical reactions. For instance, the partial reduction of N-Boc pyrroles has been explored to give routes to disubstituted pyrrolines, which are valuable intermediates in natural product synthesis . Additionally, the reactivity of pyrroles with boron compounds has been studied, leading to the generation of highly acidic sp3 carbons in pyrroles, which can further react to form pyrrolyl-borate ammonium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-pyrrole derivatives are influenced by the substituents on the pyrrole ring and the presence of the Boc protecting group. For example, the Boc group can be removed under certain conditions, as demonstrated in the synthesis of poly(2,5-pyrrole) . The solubility, acidity, and reactivity of these compounds can vary significantly, which is crucial for their application in organic synthesis.
Scientific Research Applications
Palladium Iodide-Catalyzed Carbonylative Approach
A palladium iodide-catalyzed approach has been developed for functionalized pyrroles using N-Boc-1-amino-3-yn-2-ols. This method provides an efficient route to Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, useful in various synthetic applications (Gabriele et al., 2012).
Partial Reduction in Natural Product Synthesis
The partial reduction of N-Boc pyrroles offers a route to disubstituted pyrrolines, a key transformation in the synthesis of natural products like omuralide and polyhydroxylated pyrrolizidine (Donohoe & Thomas, 2007).
Cyclodehydration of γ-Amino-α,β-Enals and Enones
A novel series of N-Boc-substituted and fused pyrroles has been synthesized through the cyclodehydration of γ-amino-α,β-enals and enones, highlighting the versatility of N-Boc-pyrrole in constructing complex pyrrole structures (Paulus, Alcaraz & Vaultier, 2002).
Rhodium-Catalyzed Oxidative Cycloaddition
A rhodium(III)-catalyzed cycloaddition of N-tert-butoxycarbonylhydrazones with alkynes has been developed, enabling the synthesis of functionalized NH-free pyrroles. This demonstrates the role of N-Boc as a directing group in pyrrole formation (Chan, Zhou & Yu, 2016).
Applications in Fuel Cell Technology
N-Boc-pyrrole has been utilized in the synthesis of a Co–pyrrole coordination compound, showing potential as a high-performance cathode catalyst in direct borohydride fuel cells (Chen, Wang & Li, 2020).
Ring-Closing Metathesis Synthesis
N-Boc-3-pyrroline, a compound with potential applications in medicinal chemistry, has been synthesized using ring-closing metathesis, demonstrating the utility of N-Boc-pyrrole in forming complex heterocyclic structures (Ferguson, O'Leary & Grubbs, 2003).
Bola-Type Supra-Amphiphile Construction
N-Boc-pyrrole has been used in creating a bola-type supra-amphiphile, which shows potential for molecular recognition and encapsulation of small molecules in aqueous media (Chi et al., 2016).
Protecting and Directing Groups in Borylation
N-Boc groups in pyrroles have been found compatible with Ir-catalyzed C-H borylation, signifying their utility in selective functionalization of heterocycles (Kallepalli et al., 2009).
Palladium-Catalyzed α-Arylation
N-Boc pyrrolidine has been a key intermediate in palladium-catalyzed α-arylation, important in synthesizing enantioselective compounds (Barker et al., 2011).
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst has been developed, enabling the high enantioselective reduction of pyrroles (Kuwano et al., 2008).
Safety And Hazards
N-Boc-pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and poses risks of ignition. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .
Future Directions
The future directions of N-Boc-pyrrole research could involve the development of new synthetic methods that can increase overall efficiency and enable access to novel chemical matter . These new methods could potentially streamline the synthesis of target compounds by decreasing step counts, avoiding redox manipulations, and redefining how molecules are being assembled from simple starting materials .
properties
IUPAC Name |
tert-butyl pyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPYBIJFRFWRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349196 | |
Record name | N-Boc-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-pyrrole | |
CAS RN |
5176-27-2 | |
Record name | N-Boc-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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